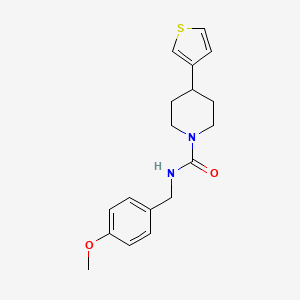

N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)12-19-18(21)20-9-6-15(7-10-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWHZXLGWPZCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Carboxamides

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar derivatives:

Key Observations:

- Thiophene vs. Aromatic Rings : The thiophen-3-yl group in the target compound distinguishes it from phenyl or pyridyl substituents in analogs like BIBN4096BS or rédafamdastat. Thiophene’s sulfur atom and smaller ring size may alter electronic properties and steric interactions at binding sites .

- Methoxybenzyl vs.

- Biological Target Implications: While BIBN4096BS and MK0974 are well-characterized CGRP antagonists, the target compound’s activity remains unverified.

Biological Activity

N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula . The structure features a piperidine ring substituted with a methoxybenzyl group and a thiophene moiety, which may contribute to its pharmacological properties.

Molecular Structure

| Component | Description |

|---|---|

| Piperidine Ring | Central structure |

| Methoxybenzyl Group | Substituent enhancing lipophilicity |

| Thiophene Moiety | Potentially involved in receptor interactions |

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. Research indicates that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving the disruption of cell cycle progression and modulation of apoptosis-related proteins .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. This compound has shown promise in models of neurodegenerative diseases, potentially by inhibiting cholinesterase enzymes, which are implicated in Alzheimer's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress-related damage . This property is particularly relevant in the context of inflammatory diseases and age-related disorders.

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related piperidine compounds, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced potency .

Study 2: Neuroprotective Mechanisms

A neuroprotection study involving this compound showed that it could inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This effect was associated with improved cognitive function in animal models of Alzheimer's disease .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Inhibits cholinesterase; improves cognition | |

| Antioxidant | Scavenges free radicals |

Comparative Analysis with Other Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 5.0 | Anticancer |

| Standard Chemotherapeutic Agent (e.g., Bleomycin) | 10.0 | Anticancer |

| Rivastigmine (for Alzheimer's) | 8.0 | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.